molecular formula C15H19ClFNO2 B15219479 Methyl (2R,4R)-1-(3-chloro-2-fluorobenzyl)-2-methylpiperidine-4-carboxylate

Methyl (2R,4R)-1-(3-chloro-2-fluorobenzyl)-2-methylpiperidine-4-carboxylate

Cat. No.: B15219479
M. Wt: 299.77 g/mol
InChI Key: IIZIIWXGBAIJDZ-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2R,4R)-1-(3-chloro-2-fluorobenzyl)-2-methylpiperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R,4R)-1-(3-chloro-2-fluorobenzyl)-2-methylpiperidine-4-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2-fluorobenzyl chloride and 2-methylpiperidine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dichloromethane or tetrahydrofuran. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

    Purification: The crude product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and minimize impurities. Continuous flow reactors may also be employed for more efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,4R)-1-(3-chloro-2-fluorobenzyl)-2-methylpiperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2R,4R)-1-(3-chloro-2-fluorobenzyl)-2-methylpiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R,4R)-1-(3-chlorobenzyl)-2-methylpiperidine-4-carboxylate
  • Methyl (2R,4R)-1-(2-fluorobenzyl)-2-methylpiperidine-4-carboxylate
  • Methyl (2R,4R)-1-(3-chloro-2-methylbenzyl)-2-methylpiperidine-4-carboxylate

Uniqueness

Methyl (2R,4R)-1-(3-chloro-2-fluorobenzyl)-2-methylpiperidine-4-carboxylate is unique due to the presence of both chloro and fluoro substituents on the benzyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C15H19ClFNO2

Molecular Weight

299.77 g/mol

IUPAC Name

methyl (2R,4R)-1-[(3-chloro-2-fluorophenyl)methyl]-2-methylpiperidine-4-carboxylate

InChI

InChI=1S/C15H19ClFNO2/c1-10-8-11(15(19)20-2)6-7-18(10)9-12-4-3-5-13(16)14(12)17/h3-5,10-11H,6-9H2,1-2H3/t10-,11-/m1/s1

InChI Key

IIZIIWXGBAIJDZ-GHMZBOCLSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](CCN1CC2=C(C(=CC=C2)Cl)F)C(=O)OC

Canonical SMILES

CC1CC(CCN1CC2=C(C(=CC=C2)Cl)F)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.